molecular formula C14H11F3N2O2S2 B2428247 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-28-9

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2428247
CAS No.: 877654-28-9
M. Wt: 360.37
InChI Key: JXPZVHSCOQMCHD-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a trifluoromethoxyphenyl group, a methylsulfanyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thienopyrimidine core, which is then further functionalized to introduce the trifluoromethoxyphenyl and methylsulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thienopyrimidines .

Scientific Research Applications

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group and the thienopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines and pyridopyrimidines, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its lipophilicity and potential for bioactivity, while the thienopyrimidine core provides a versatile scaffold for further modifications .

Biological Activity

2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound belongs to the thienopyrimidine class and is characterized by the presence of both methylsulfanyl and trifluoromethoxy groups. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Molecular Formula : C14H11F3N2O2S2
  • Molar Mass : 431.41 g/mol
  • CAS Number : 877654-28-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer), and others.
  • IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range (e.g., 29.77 μg/mL for Caco-2 cells) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thienopyrimidine derivatives can inhibit the growth of bacteria and fungi:

  • Bacterial Targets : E. coli and S. aureus.
  • Fungal Targets : A. flavus and A. niger.
  • Mechanism of Action : The presence of specific functional groups enhances the bacteriostatic effects against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Methylsulfanyl GroupEnhances lipophilicity and cellular uptake
Trifluoromethoxy GroupIncreases potency against specific targets
Thienopyrimidine CoreProvides a scaffold for biological activity

Case Studies

  • Anticancer Efficacy Study :
    • A recent study explored the cytotoxic effects of thienopyrimidine derivatives on multiple cancer cell lines.
    • Results indicated that compounds with methylsulfanyl substitutions exhibited enhanced cytotoxicity compared to those without .
  • Antimicrobial Screening :
    • In vitro tests revealed that certain derivatives effectively inhibited the growth of both S. aureus and E. coli.
    • The study emphasized the importance of substituent variations in determining antimicrobial efficacy .

Properties

IUPAC Name

2-methylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S2/c1-22-13-18-10-6-7-23-11(10)12(20)19(13)8-2-4-9(5-3-8)21-14(15,16)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZVHSCOQMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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